Tolfenamic Acid Acyl-
Overview
Description
Tolfenamic acid acyl- is a nonsteroidal anti-inflammatory compound belonging to the fenamate class of drugs. It is primarily used to treat pain and inflammation associated with conditions such as migraines, osteoarthritis, and rheumatoid arthritis . The compound was discovered by scientists at Medica Pharmaceutical Company in Finland and is used in various countries under different trade names .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolfenamic acid acyl- can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-chloroaniline with phthalic anhydride in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of tolfenamic acid acyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves steps such as solvent extraction, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Tolfenamic acid acyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert tolfenamic acid acyl- to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tolfenamic acid acyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nonsteroidal anti-inflammatory drugs.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating various inflammatory conditions and cancers.
Industry: Utilized in the formulation of pharmaceuticals and veterinary medicines.
Mechanism of Action
Tolfenamic acid acyl- exerts its effects by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). Additionally, tolfenamic acid acyl- has been shown to inhibit prostaglandin receptors, further reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Mefenamic acid
- Flufenamic acid
- Niflumic acid
Comparison
Tolfenamic acid acyl- is unique among fenamates due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Compared to mefenamic acid and flufenamic acid, tolfenamic acid acyl- has a higher potency in inhibiting prostaglandin synthesis and exhibits a different side effect profile .
Biological Activity
Tolfenamic acid (TA) is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its biological activity beyond traditional pain relief. This article explores the compound's mechanisms of action, therapeutic implications, and relevant research findings, including case studies and data tables.
Overview of Tolfenamic Acid
Tolfenamic acid is primarily used in veterinary medicine for its anti-inflammatory properties, particularly in treating conditions like pneumonia in cattle and post-surgical pain in dogs and cats . Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation.
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Reactive Oxygen Species Generation :
Tolfenamic acid has been shown to induce the generation of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines. In human colorectal cancer cells, TA treatment resulted in increased ROS levels, phosphorylation of H2AX, and DNA fragmentation, indicating significant DNA damage and activation of apoptotic pathways . -
Anticancer Activity :
Research indicates that TA exhibits anticancer properties through multiple pathways. For instance, it has been reported to modulate nuclear factor-kappaB (NF-κB) activity, which is crucial for cell survival and proliferation. Inhibition of NF-κB activity by TA was linked to increased expression of apoptosis-inducing factors like activating transcription factor 3 (ATF3) . -
Blood-Brain Barrier Penetration :
Studies have demonstrated that tolfenamic acid can cross the blood-brain barrier (BBB), suggesting potential applications in neurodegenerative diseases like Alzheimer's disease. The compound was found to reduce levels of β-amyloid precursor protein (APP) and its pathogenic derivatives in animal models .
Case Study 1: Cancer Treatment
In a study involving human colorectal cancer cells treated with TA, researchers observed significant apoptosis correlated with ROS production. The use of N-acetyl-l-cysteine (NAC) to inhibit ROS generation significantly reduced TA-induced apoptosis, highlighting the critical role of oxidative stress in its anticancer effects .
Case Study 2: Veterinary Applications
Tolfenamic acid has been successfully used in veterinary settings to manage inflammatory conditions. A study involving dogs showed effective reduction of pain and inflammation post-surgery when treated with tolfenamic acid .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetics in Animals
Species | Dosage (mg/kg) | Half-Life (hours) | Observed Effects |
---|---|---|---|
Dogs | 20-120 | 1.2 | Pain relief post-surgery |
Cattle | Variable | Not specified | Improvement in pneumonia symptoms |
Cats | Variable | Not specified | Management of febrile syndromes |
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKJMFLLHHYVOM-GHHWKCCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858488 | |
Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77605-75-5 | |
Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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